ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate
CAS No.: 610764-67-5
Cat. No.: VC8282847
Molecular Formula: C23H21BrO7
Molecular Weight: 489.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610764-67-5 |
|---|---|
| Molecular Formula | C23H21BrO7 |
| Molecular Weight | 489.3 g/mol |
| IUPAC Name | ethyl 3-(4-bromophenyl)-7-(1-ethoxy-1-oxopropan-2-yl)oxy-4-oxochromene-2-carboxylate |
| Standard InChI | InChI=1S/C23H21BrO7/c1-4-28-22(26)13(3)30-16-10-11-17-18(12-16)31-21(23(27)29-5-2)19(20(17)25)14-6-8-15(24)9-7-14/h6-13H,4-5H2,1-3H3 |
| Standard InChI Key | QEWXAHGUTYHLKW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OCC)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OCC)C3=CC=C(C=C3)Br |
Introduction
Ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the chromene family, which is known for its diverse biological activities and synthetic applications. This compound combines a chromene core with a bromophenyl group and an ethoxy-oxopropan-2-yl ether moiety, suggesting potential applications in medicinal chemistry and materials science.
Synthesis and Preparation
The synthesis of this compound likely involves multiple steps, starting with the formation of the chromene core. This could be achieved through condensation reactions involving appropriate aldehydes and ketones. The introduction of the bromophenyl group and the ethoxy-oxopropan-2-yl ether moiety would require additional steps, possibly involving nucleophilic substitution or etherification reactions.
Synthesis Steps:
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Formation of Chromene Core: This involves the reaction of an appropriate aldehyde with a β-keto ester in the presence of a base.
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Introduction of Bromophenyl Group: This could be achieved through a Suzuki coupling reaction or direct electrophilic aromatic substitution.
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Etherification: The introduction of the ethoxy-oxopropan-2-yl ether group would involve a nucleophilic substitution reaction.
Biological and Chemical Applications
Chromene derivatives are known for their diverse biological activities, including antihistaminic, antianaphylactic, and antiallergic properties . The presence of a bromophenyl group and an ethoxy-oxopropan-2-yl ether moiety could enhance these properties or confer new biological activities.
Potential Applications:
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Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting allergic reactions or other biological pathways.
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Materials Science: The chromene core and its substituents could be useful in the synthesis of materials with specific optical or electronic properties.
Future Research Directions:
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Optimization of Synthesis: Developing more efficient and cost-effective synthesis routes.
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Biological Activity Screening: Evaluating the compound's potential as a therapeutic agent.
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Materials Science Applications: Investigating its use in optoelectronic materials or other applications.
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